molecular formula C21H25BrN2O3 B3874899 (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone

(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone

Cat. No.: B3874899
M. Wt: 433.3 g/mol
InChI Key: GKUUCMDQERQBLE-UHFFFAOYSA-N
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Description

(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a hydroxypropyl group, and a piperazine ring

Properties

IUPAC Name

(4-bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3/c1-16-3-2-4-20(13-16)27-15-19(25)14-23-9-11-24(12-10-23)21(26)17-5-7-18(22)8-6-17/h2-8,13,19,25H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUUCMDQERQBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to introduce the bromine atom at the desired position.

    Synthesis of the Hydroxypropyl Intermediate: This step involves the reaction of 3-methylphenol with epichlorohydrin to form the hydroxypropyl derivative.

    Formation of the Piperazine Derivative: The hydroxypropyl intermediate is then reacted with piperazine to form the piperazine derivative.

    Coupling Reaction: Finally, the bromophenyl intermediate is coupled with the piperazine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the removal of the bromine atom.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with a fluorine atom instead of bromine.

    (4-Iodophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone can influence its reactivity and interaction with biological targets, potentially offering unique pharmacological properties compared to its chlorine, fluorine, and iodine analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone
Reactant of Route 2
(4-Bromophenyl)-[4-[2-hydroxy-3-(3-methylphenoxy)propyl]piperazin-1-yl]methanone

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